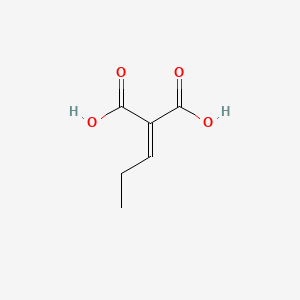

Propylidenepropanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

4475-19-8 |

|---|---|

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

2-propylidenepropanedioic acid |

InChI |

InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

FJWCTQCMDWCKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Context Within Malonic Acid Derivatives

Propylidenepropanedioic acid is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure. iupac.orgcuyamaca.edu It is classified as a derivative of propanedioic acid, more commonly known as malonic acid. atamanchemicals.comwikipedia.org The structure features a propylidene group (=CH-CH₂-CH₃) attached to the central carbon of the malonic acid backbone.

Structurally, it is an α,β-unsaturated dicarboxylic acid. The presence of the carbon-carbon double bond in conjugation with the two carboxylic acid groups dictates its reactivity, making it susceptible to both electrophilic and nucleophilic attacks. It is one of many derivatives of malonic acid, which are broadly utilized in organic synthesis. atamanchemicals.comgoogle.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-Propylidenepropanedioic acid |

| Synonyms | Propylidenemalonic acid |

| Molecular Formula | C₆H₈O₄ |

| Parent Compound | Propanedioic acid (Malonic Acid) wikipedia.org |

| Functional Groups | Carboxylic acid (-COOH), Alkene (C=C) |

Historical Development and Significance in Organic Synthesis

The primary route to propylidenepropanedioic acid and similar compounds is through the Knoevenagel condensation, a named reaction in organic chemistry discovered by Emil Knoevenagel. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a weak base. wikipedia.orgniscpr.res.in In the case of this compound, the reactants are propanal and malonic acid.

The Doebner modification of the Knoevenagel condensation is particularly relevant, where pyridine (B92270) is used as the solvent. wikipedia.orgorganic-chemistry.org This modification often facilitates the reaction between aldehydes and malonic acid. wikipedia.org The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction and has been instrumental in the synthesis of a wide array of unsaturated compounds and has been the subject of extensive research to develop more environmentally friendly and efficient catalytic systems. niscpr.res.in

Role As a Precursor in Advanced Organic Synthesis

The synthetic utility of propylidenepropanedioic acid stems from the reactivity of its functional groups. The conjugated system allows for a variety of transformations, making it a valuable building block for more complex molecules.

One of the key reactions is the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for the formation of new carbon-carbon bonds. Furthermore, the dicarboxylic acid moiety can undergo reactions typical of carboxylic acids, such as esterification and amide bond formation. The compound can also participate in cycloaddition reactions and can be a monomer for the synthesis of specialty polyesters and other polymers. justia.com Decarboxylation of this compound, often under thermal conditions, can lead to the formation of pentenoic acid derivatives.

Table 2: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Michael Addition | Nucleophiles (e.g., amines, thiols, enolates) | Substituted glutaric acid derivatives |

| Esterification | Alcohols, Acid catalyst | Diesters of this compound |

| Decarboxylation | Heat | Pentenoic acid derivatives |

| Polymerization | Diols, heat | Polyesters |

Emerging Research Areas and Unexplored Facets

Knoevenagel Condensation Approaches

Stereochemical Control and E/Z Isomerism in Product Formation

The synthesis of this compound derivatives, specifically those with the general structure R-CH=C(COOR')(COOR''), presents a significant challenge in controlling the geometry of the carbon-carbon double bond. This geometry is defined as either E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. savemyexams.comstudymind.co.uk For E/Z isomerism to exist, each carbon of the double bond must be attached to two different groups. studymind.co.ukuop.edu.pk While this compound itself, CH₃CH₂CH=C(COOH)₂, does not exhibit E/Z isomerism due to the two identical carboxylic acid groups on one carbon, its mono-ester or other asymmetrically substituted derivatives do. The stereochemical outcome of the synthesis is critical as E and Z isomers can have different physical, chemical, and biological properties. studymind.co.ukuop.edu.pk

The Knoevenagel condensation is a cornerstone reaction for the synthesis of such α,β-unsaturated systems. wikipedia.orgsci-hub.se It involves the reaction of an aldehyde (in this case, propanal) with an active methylene (B1212753) compound like a malonic acid derivative, typically catalyzed by a weak base. wikipedia.org The stereoselectivity of this reaction, yielding a predominance of the E or Z isomer, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and the nature of the substituents on the malonic ester. nih.govscielo.br

Research has demonstrated that specific reaction parameters can steer the condensation towards a desired isomer. For instance, the Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction often proceeds through an intermediate that can equilibrate, and the thermodynamically more stable isomer is typically formed. wikipedia.org In many cases, the E-isomer is the more stable and thus the major product. However, exclusive formation of the Z-isomer has been achieved by carefully selecting the substrates and reaction conditions. For example, Knoevenagel condensation of certain acylacetoamides with aldehydes has been shown to produce Z-adducts exclusively. nih.gov

Recent studies have explored various catalytic systems to enhance stereoselectivity. The use of ionic liquids as solvents in conjunction with catalysts like morpholine/acetic acid has been shown to produce good yields with a general dominance of the (E)-isomer. scielo.br The choice of the active methylene component is also crucial; O-acetoacetylTEMPOs tend to yield E-adducts, whereas acylacetoamides favor the formation of Z-adducts. nih.gov

| Active Methylene Compound | Aldehyde Type | Catalyst/Solvent System | Predominant Isomer | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Aromatic Aldehydes | Morpholine/Acetic Acid in Ionic Liquid [bmim(NTf₂)] | E (E/Z from 56/44 to 85/15) | scielo.br |

| O-acetoacetylTEMPO | Electron-withdrawing (e.g., Aromatic) | Not Specified | E | nih.gov |

| Acylacetoamides (inc. Weinreb amides) | Electron-withdrawing (e.g., Aromatic) | Not Specified | Z (Exclusive) | nih.gov |

| Malonic Acid | Acrolein | Pyridine (Doebner Modification) | E (trans) | wikipedia.org |

| Butenolide 93 | Aldehyde 94 | Piperidine (B6355638) in Methanol (B129727) | Z (Isomerically pure) | sci-hub.se |

Alternative Synthetic Pathways to this compound Frameworks

Beyond the classical Knoevenagel condensation, researchers are exploring alternative and novel synthetic routes to construct the carbon framework of this compound and its derivatives. These methods focus on different starting materials and innovative bond-forming strategies.

Approaches from Related Dicarboxylic Acid Precursors

The synthesis of this compound frameworks can be envisioned starting from other readily available dicarboxylic acids. researchgate.net These methods would involve the chemical modification of a precursor acid to introduce the required propylidene group. Such strategies are part of the broader field of using dicarboxylic acids as synthons for more complex molecules, including polymers and pharmaceuticals. researchgate.netgoogle.com

One conceptual approach involves the homologation of a smaller dicarboxylic acid. For instance, the Arndt-Eistert reaction provides a method for elongating a carboxylic acid by a single methylene group, although this would require multiple steps and further modification to build the propylidene unit. libretexts.org A more direct, albeit hypothetical, pathway could involve the selective transformation of a suitable dicarboxylic acid precursor. For example, a C5 dicarboxylic acid like glutaric acid could be selectively mono-reduced to an aldehyde-acid, which could then undergo an intramolecular reaction or a subsequent olefination step to form the carbon-carbon double bond.

Another strategy could involve the transesterification of a dicarboxylic acid monoester in the presence of a metal alkoxide catalyst to create an intermediate that could be further functionalized. google.com The synthesis of diamides from dicarboxylic acids using catalysts like niobium pentoxide also highlights the potential for activating these substrates for further transformations. nih.gov These approaches, while not yet established specifically for this compound, represent viable synthetic strategies based on the known reactivity of dicarboxylic acid precursors.

Novel Reaction Design for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a fundamental aspect of organic synthesis, and the development of novel methods is a major focus of contemporary research. diva-portal.org These new strategies offer potential advantages in terms of atom economy, efficiency, and stereocontrol.

Catalytic C-H Activation: A cutting-edge approach involves the direct coupling of C-H bonds. diva-portal.org In the context of this compound, one could imagine a transition-metal-catalyzed reaction that directly couples a C-H bond of propene or propane (B168953) with an activated malonic acid derivative. For example, palladium-catalyzed alkylation of unactivated methylene C(sp³)-H bonds has been successfully applied in the stereoselective synthesis of amino acids, demonstrating the power of this methodology. nih.gov Iridium pincer complexes have also been shown to mediate the intramolecular coupling of unactivated C-H bonds to form C=C double bonds, a conceptually relevant transformation. lu.se

Biocatalysis: The use of enzymes for C-C bond formation is a rapidly growing field, offering high selectivity under mild conditions. nih.gov Enzymes from the crotonase superfamily, for example, are known to catalyze C-C bond formation. nih.gov A hypothetical biocatalytic route could employ an engineered enzyme, perhaps a Pictet-Spenglerase or a Thiamine diphosphate-dependent enzyme, to catalyze the condensation between a propanal equivalent and a malonic acid derivative with high stereoselectivity. nih.gov

Organometallic Reagents: The carboxylation of organometallic intermediates is another established method for synthesizing carboxylic acids. libretexts.org A novel pathway could involve the formation of a specific organometallic reagent from a propylene-derived precursor, which could then react with a protected malonic acid derivative or carbon dioxide in a sequential manner to build the target framework.

| Methodology | Conceptual Approach | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic C-H Activation | Direct coupling of a propane/propene C-H bond with a malonic acid derivative. diva-portal.orglu.se | High atom economy, shorter synthetic route. | Achieving high regioselectivity and chemoselectivity. |

| Biocatalysis | Enzyme-catalyzed condensation of precursors. nih.gov | Exceptional stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for non-natural substrates. |

| Organometallic Carboxylation | Sequential reaction of a custom organometallic reagent with CO₂ or activated acid. libretexts.org | Well-established reactivity, potential for diverse functionalization. | Stoichiometric use of organometallic reagents, functional group tolerance. |

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a primary reaction pathway for this compound. orgoreview.comchemistrytalk.org This process can be initiated through thermal, acidic, or enzymatic means, each with distinct mechanistic features.

Thermal Decarboxylation Mechanisms

The thermal decarboxylation of substituted malonic acids like this compound often proceeds through a concerted mechanism involving a cyclic transition state. chemistrytalk.orgmasterorganicchemistry.comucalgary.ca Heating the acid facilitates the formation of an enol intermediate, which then tautomerizes to the more stable final product. masterorganicchemistry.comscribd.com For malonic acid and its derivatives, this reaction is particularly facile due to the presence of a β-carbonyl group, which allows for a six-membered transition state. masterorganicchemistry.comucalgary.cascribd.com The process involves the breaking of a carbon-carbon bond and the simultaneous formation of a carbon-oxygen pi bond and a new carbon-hydrogen bond. masterorganicchemistry.com

The stability of iron(III) complexes with substituted malonic acids has been studied, indicating that these complexes are stable up to 200°C, after which they decompose. researchgate.net Thermogravimetric analysis (TGA) of iron(III) complexes with various substituted malonic acids shows a decomposition process that ultimately forms iron(III) oxide. niscair.res.in For instance, diaquobis(malonato)ferrate(III) undergoes a two-stage decomposition, losing two ligand molecules at 120°C and forming Fe₂O₃ at 230°C. researchgate.netniscair.res.in

Acid-Catalyzed Decarboxylation Processes

Acid catalysis provides an alternative pathway for the decarboxylation of α,β-unsaturated carboxylic acids. stackexchange.com This process typically involves the protonation of the α-β unsaturated system, which facilitates the cleavage of the carbon-carbon bond. scholaris.ca For α,β-unsaturated acids, protonation at the α-position can precede the loss of carbon dioxide. stackexchange.comscholaris.ca The presence of substituents at the β-carbon position that can stabilize an intermediate carbocation can make the acid more susceptible to decarboxylation under mild conditions. stackexchange.com

The mechanism for acid-catalyzed decarboxylation can vary depending on the substrate. scholaris.ca In some cases, the reaction proceeds by the loss of CO₂ followed by protonation of the resulting carbanion. scholaris.ca In others, particularly with an α-β site of unsaturation, protonation occurs first, followed by the elimination of CO₂. scholaris.ca The rate of acid-catalyzed decarboxylation often increases with increasing acidity, and studies on related compounds like pyrrole-2-carboxylic acid have shown a shift in the rate-determining step from proton transfer to carbon-carbon bond breaking as acidity increases. scholaris.ca A hydrolytic mechanism has also been proposed for the decarboxylation of some carboxylic acids in acidic solutions, which avoids the formation of high-energy protonated carbon dioxide. nih.gov This pathway involves the addition of water to the carboxyl group, followed by protonation and the formation of protonated carbonic acid. nih.gov

Enzymatic Decarboxylation Analogs and Mechanistic Insights

Enzymatic decarboxylation offers a highly selective and environmentally favorable alternative to chemical methods. nih.govnih.gov Arylmalonate decarboxylase (AMDase) is a notable enzyme that catalyzes the enantioselective decarboxylation of various disubstituted malonic acids. nih.govfrontiersin.org While this compound itself is not the primary substrate discussed in the context of known AMDases, the study of these enzymes provides valuable mechanistic insights applicable to the broader class of substituted malonic acids. nih.gov

AMDase, belonging to the Asp/Glu racemase superfamily, facilitates the stereoselective decarboxylation of α-aryl and α-alkenyl malonic acids. nih.gov The proposed mechanism involves the formation of a carbanion intermediate, and the enzyme's active site plays a crucial role in stabilizing this intermediate and controlling the stereochemistry of the subsequent protonation. nih.govelsevierpure.com

Another class of enzymes, ferulic acid decarboxylases (Fdc1), catalyzes the decarboxylation of α,β-unsaturated acids using a prenylated flavin mononucleotide (prFMN) cofactor. nih.govresearchgate.netresearchgate.net The mechanism is proposed to be a 1,3-dipolar cycloaddition. researchgate.netrsc.org These enzymatic reactions are often reversible and can be used for both decarboxylation and carboxylation. researchgate.net The study of these enzymatic systems highlights the potential for biocatalytic approaches to the transformation of compounds like this compound. frontiersin.org

Enol-Keto Tautomerism and its Role in Decarboxylation Intermediates

Keto-enol tautomerism is a fundamental process in the decarboxylation of β-keto acids and related compounds like this compound. masterorganicchemistry.comlibretexts.orglibretexts.org The enol form serves as a key intermediate in the thermal decarboxylation pathway. masterorganicchemistry.com The equilibrium between the keto and enol tautomers is typically catalyzed by either acid or base. masterorganicchemistry.comorganicchemistrytutor.comleah4sci.com

In acid-catalyzed tautomerization, the carbonyl oxygen is protonated, followed by deprotonation of the alpha-carbon to form the enol. masterorganicchemistry.comlibretexts.org The reverse process, conversion from the enol to the keto form, involves protonation at the α-carbon followed by deprotonation of the hydroxyl group. libretexts.org

The stability of the enol tautomer is influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For malonic acid, it can exist in both keto and enol tautomeric forms. vaia.com Quantum chemical calculations have shown that the keto-enol tautomerization of malonic acid can be self-catalyzed by both tautomers. researchgate.net The enol intermediate formed during decarboxylation is nucleophilic at the alpha-carbon and can react with electrophiles. masterorganicchemistry.com

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Electrophilic addition to the double bond of this compound is an expected pathway of reactivity. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Hydrohalogenation is the addition of hydrogen halides (HX) to the alkene functionality. chemeurope.comchemistrysteps.commasterorganicchemistry.com The reaction is initiated by the protonation of the double bond by the acid, leading to the formation of a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com The stability of this carbocation follows the order: tertiary > secondary > primary. chemeurope.com Consequently, the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, in accordance with Markovnikov's rule. chemeurope.comlibretexts.org The subsequent attack of the halide anion on the carbocation completes the addition. chemistrysteps.com In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to anti-Markovnikov addition. chemeurope.com

The reactivity of hydrogen halides follows the order HI > HBr > HCl, which corresponds to the acidity of these acids. masterorganicchemistry.com The addition of HCl is often slow and may not be synthetically useful. chemeurope.com

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups are key reactive sites in this compound, allowing for a wide range of derivatization reactions.

This compound readily undergoes esterification with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the corresponding diester. savemyexams.comlibretexts.org This is a reversible condensation reaction where a molecule of water is eliminated. savemyexams.com

The reaction equilibrium can be shifted towards the product side by removing the water as it is formed, for example, by distillation. libretexts.org The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. libretexts.org

Transesterification is another important reaction where the alkoxy group of an ester is exchanged with that of another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.orglibretexts.org For example, a dimethyl ester of this compound can be converted to a diethyl ester by reacting it with an excess of ethanol (B145695) in the presence of a catalyst. google.com This process is particularly useful for producing a variety of esters from a common precursor. researchgate.net

Table 1: Examples of Esterification and Transesterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Dimethyl propylidenepropanedioate | Esterification google.com |

| This compound | Ethanol | HCl | Diethyl propylidenepropanedioate | Esterification libretexts.org |

Dicarboxylic acids, such as this compound, can form cyclic anhydrides upon heating, although the ease of this reaction depends on the resulting ring size. libretexts.orgsalempress.com For this compound, intramolecular dehydration would lead to a five-membered ring anhydride (B1165640), which is generally a favorable process.

The formation of cyclic anhydrides can also be facilitated by the use of dehydrating agents like phosphorus pentoxide or by employing catalytic methods. acs.orgresearchgate.net A notable method involves the use of a catalyst generated in situ from magnesium chloride and dialkyl dicarbonates, which operates under mild conditions to produce cyclic anhydrides in high yields. acs.orgacs.org

The resulting anhydride is a reactive intermediate that can be used for further synthesis. reactory.app Acid anhydrides are more reactive than esters but less reactive than acid chlorides. reactory.applibretexts.org They readily react with nucleophiles such as water (hydrolysis to the diacid), alcohols (to form a monoester), and amines (to form an amide-acid). salempress.comreactory.app

This compound can be converted into amides through various synthetic routes. A common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride, followed by reaction with an amine. libretexts.orgresearchgate.net

Direct amidation of the carboxylic acid with an amine is also possible, but it typically requires high temperatures to drive off the water formed. researchgate.net Alternatively, coupling reagents can be used to facilitate the reaction under milder conditions. researchgate.net A solvent-free method using urea (B33335) as the nitrogen source and boric acid as a catalyst has also been reported for the synthesis of amides from carboxylic acids. semanticscholar.org

The reaction with a diamine can lead to the formation of polyamides, which are important polymers. The general reaction for the formation of a diamide (B1670390) from this compound and a primary amine is as follows:

The resulting amides can be further modified, a process known as derivatization. sigmaaldrich.comnih.gov For example, the N-H protons of the amide can be replaced, or other functional groups can be introduced into the molecule. gcms.cz This allows for the synthesis of a wide array of compounds with tailored properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propylpropanedioic acid |

| Diethyl propylidenepropanedioate |

| Dimethyl propylidenepropanedioate |

| Propylidene-succinic anhydride |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Isopropanol |

| Formic acid |

| Sulfuric acid |

| Phosphorus pentoxide |

| Magnesium chloride |

| Dialkyl dicarbonates |

| Urea |

| Boric acid |

| Ethanol |

| Methanol |

| Sodium ethoxide |

| Azomethine ylides |

| Dihydropyran |

| Cyclohexene |

| Epoxide |

Salt Formation and Derivatization

As a dicarboxylic acid, this compound can undergo neutralization reactions with bases to form salts. nottingham.ac.uk The reaction with a stoichiometric amount of a strong base, such as sodium hydroxide, results in the formation of the corresponding disodium (B8443419) salt and water. nottingham.ac.uk The formation of salts can significantly alter the physical properties of the compound, such as its solubility in aqueous solutions. researchgate.net The ionization of the weak acid in solution leads to the formation of charged species, which are generally more soluble in water than the uncharged form. researchgate.net

The selection of the appropriate base is crucial in salt formation. Salts can be formed with various inorganic and organic bases. For instance, reaction with alkali metal hydroxides (e.g., NaOH, KOH) or alkaline earth metal hydroxides (e.g., Ca(OH)₂, Mg(OH)₂) will yield the corresponding metal salts. nottingham.ac.uk Amine bases can also be used to form ammonium (B1175870) salts. The choice of the counterion can be used to tailor the properties of the resulting salt for specific applications. taylorfrancis.com

Table 1: Examples of this compound Salts

| Base | Resulting Salt |

| Sodium Hydroxide (NaOH) | Disodium Propylidenepropanedioate |

| Potassium Hydroxide (KOH) | Dipotassium Propylidenepropanedioate |

| Calcium Hydroxide (Ca(OH)₂) | Calcium Propylidenepropanedioate |

| Ammonia (NH₃) | Diammonium Propylidenepropanedioate |

It is important to consider the pKa values of the carboxylic acid groups and the strength of the base to predict the extent of salt formation and the pH of the resulting solution. libretexts.org For dicarboxylic acids, two distinct pKa values exist, corresponding to the ionization of the first and second carboxylic acid protons.

Further Derivatization and Functional Group Interconversions

Beyond simple salt formation, the carboxylic acid groups and the alkylidene moiety of this compound are amenable to a variety of further derivatization and functional group interconversions, expanding its synthetic utility.

Esters:

This compound can be converted to its corresponding esters through several established methods. The most common is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgyoutube.com This is an equilibrium-driven reaction, and the removal of water is often necessary to drive the reaction to completion. organic-chemistry.org

Alternatively, more reactive derivatives of the carboxylic acid can be used to facilitate esterification under milder conditions. For instance, the conversion of the dicarboxylic acid to its diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride allows for a rapid and often quantitative reaction with alcohols to form the diester. youtube.com Other activating agents, such as carbodiimides (e.g., DCC, EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also promote ester formation. organic-chemistry.org

The choice of alcohol determines the resulting ester. For example, reaction with methanol would yield dimethyl propylidenepropanedioate, while reaction with ethanol would produce diethyl propylidenepropanedioate.

Amides:

Similarly, this compound can be converted to its corresponding diamides. The direct reaction of the dicarboxylic acid with amines is generally not efficient and requires high temperatures to drive off the water formed. ukim.mk A more common approach involves the activation of the carboxylic acid groups. iajpr.com

One method is to first convert the dicarboxylic acid to its diacyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding diamide. hud.ac.uk Another strategy involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC), which facilitate amide bond formation by activating the carboxylic acid. iajpr.com A variety of amines can be used, leading to a wide range of N-substituted amides. organic-chemistry.org

Table 2: Reagents for Ester and Amide Synthesis

| Desired Derivative | Reagent(s) | Reaction Conditions |

| Diester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water organic-chemistry.orgyoutube.com |

| Diester | Thionyl Chloride (SOCl₂), then Alcohol | Typically at room temperature youtube.com |

| Diamide | Thionyl Chloride (SOCl₂), then Amine | Typically at low to room temperature hud.ac.uk |

| Diamide | Amine, Coupling Agent (e.g., DCC) | Room temperature iajpr.com |

The carbon-carbon double bond in the propylidene group of this compound is a site for various addition reactions. savemyexams.com These reactions allow for the introduction of new functional groups and the modification of the carbon skeleton.

Hydrogenation:

Catalytic hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This reaction reduces the alkylidene group to an alkyl group, yielding propylpropanedioic acid.

Halogenation:

The double bond can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent to form the corresponding dihalo derivative. ksu.edu.sa This electrophilic addition reaction proceeds through a cyclic halonium ion intermediate. ksu.edu.sa

Hydrohalogenation:

The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. rutgers.edu However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. rutgers.edu

Hydration:

Acid-catalyzed hydration of the double bond results in the addition of water, forming a hydroxy-substituted propanedioic acid derivative. rutgers.edu This reaction also typically follows Markovnikov's rule. rutgers.edu Alternatively, hydroboration-oxidation provides a method for the anti-Markovnikov addition of water. bhu.ac.in

Epoxidation:

The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). mychemblog.com This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition. mychemblog.com

Table 3: Reactions of the Alkylidene Moiety

| Reaction | Reagent(s) | Product |

| Hydrogenation | H₂, Pd/C | Propylpropanedioic acid |

| Bromination | Br₂ | 2,3-Dibromo-2-propylpropanedioic acid |

| Hydrobromination | HBr | 2-(2-Bromopropyl)propanedioic acid (Markovnikov) |

| Hydration (acid-catalyzed) | H₂O, H⁺ | 2-(2-Hydroxypropyl)propanedioic acid (Markovnikov) rutgers.edu |

| Epoxidation | m-CPBA | 2-(2-Methyloxiran-2-yl)propanedioic acid |

Detailed Reaction Mechanisms for Knoevenagel Condensation, Decarboxylation, and Addition Reactions

The formation and subsequent reactions of this compound are governed by fundamental organic reaction mechanisms, including the Knoevenagel condensation, decarboxylation, and Michael addition.

Knoevenagel Condensation The synthesis of this compound is achieved via the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgnumberanalytics.comslideshare.net In the case of this compound, the active methylene compound is propanedioic acid (malonic acid), and the carbonyl compound is propanal. The reaction is typically catalyzed by a weak base, such as an amine like piperidine or pyridine. wikipedia.orgchemistrylearner.com

The mechanism proceeds through several key steps:

Enolate Formation : The basic catalyst deprotonates the active methylene compound (malonic acid), forming a resonance-stabilized enolate ion. numberanalytics.comchemistrylearner.com The presence of two electron-withdrawing carboxyl groups makes the methylene protons sufficiently acidic for deprotonation by a mild base. wikipedia.org

Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of propanal. numberanalytics.comchemistrylearner.com This step results in the formation of a β-hydroxy dicarboxylic acid intermediate (an aldol-type adduct). sigmaaldrich.com

Dehydration : The intermediate alcohol typically undergoes spontaneous dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. sigmaaldrich.comnumberanalytics.com

A common variant is the Doebner modification, which uses pyridine as the solvent and catalyst. When one of the activating groups on the nucleophile is a carboxylic acid, as in malonic acid, the condensation is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Decarboxylation this compound, being a derivative of malonic acid with a double bond in conjugation with the carboxyl groups, can undergo decarboxylation, particularly upon heating. chemistrysteps.com This reaction involves the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org The mechanism for β-dicarboxylic acids like this proceeds through a concerted, cyclic six-membered transition state. chemistrysteps.commasterorganicchemistry.com This process results in the formation of an enol intermediate, which subsequently tautomerizes to the more stable final product. chemistrysteps.com In the context of the Doebner modification, this decarboxylation can occur in the same pot as the condensation reaction. wikipedia.org

Addition Reactions As an α,β-unsaturated carbonyl compound, this compound can act as a Michael acceptor in conjugate addition reactions, also known as the Michael reaction. wikipedia.orglibretexts.org This reaction involves the addition of a nucleophile (a Michael donor), such as an enolate, to the β-carbon of the carbon-carbon double bond. wikipedia.orgbyjus.com

The mechanism is as follows:

A base deprotonates the Michael donor to create a nucleophilic carbanion. wikipedia.orgdalalinstitute.com

The nucleophile attacks the electrophilic β-carbon of this compound in a conjugate addition. wikipedia.org

This forms a new resonance-stabilized enolate intermediate. dalalinstitute.com

The enolate is then protonated by the protonated base or a solvent molecule to yield the final adduct. wikipedia.orgbyjus.com

This reaction is thermodynamically favorable as it results in the formation of a strong carbon-carbon single bond. libretexts.org

Transition State Analysis and Reaction Energetics of Elementary Steps

The energetics and transition states of the key reactions involving this compound can be investigated using computational chemistry methods like Density Functional Theory (DFT) and QM/MM. nih.govwikipedia.orgsmu.edu These studies provide insight into reaction barriers and the stability of intermediates.

Decarboxylation The decarboxylation of β-keto acids, which is mechanistically similar to that of malonic acids, has also been studied computationally and experimentally. The activation energy for the decarboxylation of acetoacetic acid in aqueous solution is approximately 23.7 kcal mol⁻¹. masterorganicchemistry.com Molecular dynamics simulations on a set of organic acids showed that the free energy cost for decarboxylation is largely dictated by the intrinsic gas-phase reaction energy. nih.gov However, solvent effects play a crucial role, with aqueous solutions showing higher free energy barriers compared to reactions in aprotic solvents like dimethylformamide (DMF) due to greater stabilization of the reactant by water. nih.gov

| Reaction Type | Example System | Calculated Parameter | Value | Source(s) |

|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde + Acetylacetone | Free Energy Barrier (ΔG‡) | 28.8 kcal/mol | rsc.org |

| Decarboxylation | Acetoacetic Acid | Activation Energy (Ea) | 23.7 kcal/mol | masterorganicchemistry.com |

| Deacetalisation-Knoevenagel | Benzaldehyde dimethyl acetal (B89532) + Malononitrile | Energy Barrier (ΔE‡) | ~22 kJ/mol (~5.3 kcal/mol) | nih.gov |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. york.ac.uk Although these species are often short-lived and present in low concentrations, modern analytical techniques allow for their study. nih.govresearchgate.net

Key Intermediates:

Knoevenagel Condensation : The primary intermediates are the enolate of the active methylene compound (malonic acid) and the subsequent β-hydroxy carbonyl adduct (the aldol product) formed after nucleophilic attack but before dehydration. sigmaaldrich.comchemistrylearner.com

Decarboxylation : The decarboxylation of a malonic acid derivative proceeds through a cyclic transition state to form an enol intermediate, which then tautomerizes to the final product. chemistrysteps.commasterorganicchemistry.com

Michael Addition : The key intermediate is a resonance-stabilized enolate formed after the conjugate addition of the nucleophile to the α,β-unsaturated system. wikipedia.orgdalalinstitute.com

Characterization Techniques: The characterization of these elusive intermediates is a significant analytical challenge. americanpharmaceuticalreview.com A combination of spectroscopic and spectrometric methods is often employed.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates directly from the reaction solution. europa.eunih.gov Tandem mass spectrometry (MS/MS) can provide structural information about these transient species. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Low-temperature NMR can be used to observe and characterize less stable intermediates that would decompose at room temperature. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy, particularly when combined with mass spectrometry in techniques like infrared ion spectroscopy, can provide detailed structural characterization of isolated, gas-phase intermediates. nih.goveuropa.eursc.org

For instance, studies on related systems have successfully used HPLC-MS and NMR to identify initial reaction intermediates, such as hemiacetals and thiazolidines, in reactions between aldehydes and other reagents. nih.gov

Elucidation of Stereochemical Mechanisms and Factors Governing Selectivity

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of organic synthesis. numberanalytics.com In the context of this compound, the primary stereochemical consideration is the geometry of the carbon-carbon double bond formed during the Knoevenagel condensation, leading to either the (E)- or (Z)-isomer.

Stereochemical Mechanism The Knoevenagel condensation can be reversible, and the stereochemistry of the final product is often under thermodynamic control. rsc.org The elimination step to form the alkene can proceed via an anti-elimination pathway from the intermediate aldol adduct. rsc.org The ultimate E/Z ratio is determined by the relative stability of the two isomers. For this compound, the (E)-isomer, where the larger propyl and carboxyl groups are further apart, is generally expected to be the more thermodynamically stable and thus the major product. rsc.org

A number of factors can influence the stereochemical outcome of such reactions. numberanalytics.comresearchgate.net The careful selection of these parameters is crucial for controlling selectivity.

| Factor | Description | Source(s) |

|---|---|---|

| Substrate Structure | Steric hindrance and electronic properties of substituents on both the carbonyl compound and the active methylene compound can favor the formation of one isomer over another. | numberanalytics.com |

| Catalyst | The nature and bulkiness of the catalyst (e.g., amine base or Lewis acid) can influence the geometry of the transition state, thereby affecting selectivity. Bulky Lewis acids can promote exo-selectivity in related reactions. | numberanalytics.comrsc.org |

| Solvent | The polarity of the solvent can affect the reaction rate and the stability of the transition states and intermediates, which can alter the stereochemical outcome. | numberanalytics.com |

| Temperature | Temperature can impact the reaction rate and the equilibrium position between different stereoisomers by altering the relative energies of the transition states. | numberanalytics.com |

| Reaction Time | If the reaction is reversible, longer reaction times can allow the system to reach thermodynamic equilibrium, favoring the most stable isomer. | wikipedia.org |

Computational studies, such as those using DFT, are valuable tools for analyzing the factors that control stereoselectivity, allowing researchers to understand and predict the effects of different catalysts and reaction conditions. rsc.org

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For propylidenepropanedioic acid, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon frameworks, while 2D NMR techniques provide crucial connectivity information.

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule dictates its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). The expected ¹H NMR spectrum of this compound would feature distinct signals for the protons of the propylidene group, the methine proton on the propanedioic acid backbone, and the acidic protons of the carboxyl groups.

The carboxylic acid protons are typically observed as broad singlets at a significantly downfield chemical shift, often above 10-12 ppm, due to their acidic nature and hydrogen bonding. hmdb.ca The exact position can vary with solvent and concentration. The vinyl proton of the propylidene group would appear in the olefinic region, generally between 5.0 and 7.0 ppm. Its coupling to the adjacent methylene (B1212753) protons would likely result in a triplet multiplicity. The methylene protons of the ethyl moiety within the propylidene group would be expected in the range of 2.0-2.5 ppm, appearing as a quintet or multiplet due to coupling with both the vinyl proton and the terminal methyl protons. The terminal methyl group protons would resonate furthest upfield, typically around 1.0-1.5 ppm, and would be split into a triplet by the adjacent methylene group. libretexts.org The lone proton on the central carbon of the dicarboxylic acid would likely appear as a singlet in the region of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | >10 | Broad Singlet |

| =CH-CH₂- | 5.0 - 7.0 | Triplet |

| -CH-COOH | 3.5 - 4.5 | Singlet |

| =CH-CH₂-CH₃ | 2.0 - 2.5 | Multiplet |

Note: These are predicted values based on standard chemical shift ranges and coupling patterns. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the two carboxylic acid groups are the most deshielded and would appear furthest downfield, typically in the 165-185 ppm region. nih.gov The sp² hybridized carbons of the double bond would be found between 120 and 150 ppm. The sp³ hybridized carbons, including the central methine carbon and the carbons of the propyl group, would resonate at higher fields (further upfield), generally between 10 and 60 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C OOH | 165 - 185 |

| C =CH- | 130 - 150 |

| C=C H- | 120 - 140 |

| -C H(COOH)₂ | 40 - 60 |

| =CH-C H₂-CH₃ | 20 - 35 |

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure of a molecule by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. columbia.edu For this compound, COSY would show cross-peaks between the vinyl proton and the adjacent methylene protons, and between those methylene protons and the terminal methyl protons, confirming the propyl group's connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. osti.gov This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the structure of this compound. wur.nl

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. utsunomiya-u.ac.jp It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the sp² carbon of the double bond not bearing a proton. Correlations would be expected from the vinyl proton to the carbonyl carbons, for instance. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the molecule's stereochemistry and preferred conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. scirp.org The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band would be anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. orgchemboulder.com A sharp and intense peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acids would be expected around 1700-1725 cm⁻¹. The presence of conjugation with the C=C double bond might shift this peak to a slightly lower wavenumber. The C=C stretching vibration would likely appear around 1640-1680 cm⁻¹. C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.com

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Note: These are characteristic ranges and the exact position and shape of the peaks can be influenced by the molecular environment.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. renishaw.com While O-H stretching vibrations are typically weak in Raman spectra, the C=O and C=C stretching vibrations are expected to produce strong and sharp signals, making Raman spectroscopy particularly useful for analyzing the carbon backbone and unsaturated systems. The C=C double bond in this compound would likely give a strong Raman band around 1640-1680 cm⁻¹. The carbonyl C=O stretch would also be clearly visible. Raman spectroscopy is highly sensitive to molecular symmetry; for crystalline samples, it can provide information about the crystal structure and intermolecular interactions. Current time information in Bangalore, IN.

Vibrational Mode Assignments and Conformational Analysis

The analysis of vibrational spectra allows for the assignment of specific absorption or scattering bands to the vibrational modes of functional groups within the this compound molecule. Key vibrational modes include the stretching and bending of C-H, C=C, C-C, and C=O bonds, as well as the characteristic vibrations of the carboxylic acid groups. For instance, the C=O stretching vibrations in carboxylic acids typically appear in the region of 1700-1725 cm⁻¹ in the IR spectrum. researchgate.net The presence of a carbon-carbon double bond (C=C) gives rise to a stretching vibration that is also observable.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.comchemistrysteps.com For this compound, rotations around the C-C single bonds allow for various conformations. These different spatial arrangements can lead to subtle shifts in the vibrational frequencies, which can be detected by IR and Raman spectroscopy. core.ac.uk By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), the most stable conformations of the molecule can be determined. core.ac.uk The study of how the vibrational spectrum changes with environmental conditions can also provide insights into the conformational dynamics of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edulongdom.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals.

For this compound, the presence of chromophores, or light-absorbing groups, is key to its UV-Vis spectrum. msu.edu The carboxylic acid groups and the carbon-carbon double bond act as chromophores. The electronic transitions of interest are typically π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. libretexts.org The π → π* transitions, arising from the C=C and C=O double bonds, are generally more intense than the n → π* transitions, which involve the non-bonding electrons of the oxygen atoms in the carboxylic acid groups. bspublications.net

The conjugation of the C=C double bond with the C=O of the carboxylic acid groups influences the wavelength of maximum absorption (λmax). libretexts.org Conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). msu.edu The pH of the solution can also affect the UV-Vis spectrum, as the ionization state of the carboxylic acid groups will alter the electronic environment of the chromophores. bspublications.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. acdlabs.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, a soft ionization technique would yield a prominent molecular ion peak ([M]⁺), which corresponds to the molecular weight of the intact molecule. acdlabs.com Hard ionization techniques, such as electron ionization (EI), impart more energy to the molecule, causing it to fragment in a reproducible manner. acdlabs.complos.org

The fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the propylidene chain would also produce a series of characteristic peaks. For example, the loss of alkyl fragments can lead to clusters of peaks separated by 14 mass units (CH₂). libretexts.org Analysis of these fragment ions allows for the reconstruction of the original molecular structure. nih.govuou.ac.in

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts. ugent.be

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. upb.ro A solution of the sample is passed through a column packed with a stationary phase. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. sielc.com For this compound, reversed-phase HPLC with a C18 column is a common approach. jasco-global.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid to keep the carboxylic acid groups in their protonated form. osti.gov A UV detector is often used for detection, as the chromophores in the molecule absorb UV light. upb.ro HPLC can be used to determine the purity of a sample by quantifying the area of the peak corresponding to this compound relative to the areas of any impurity peaks. google.com

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic structure, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For dicarboxylic acids, MD simulations are invaluable for conformational sampling, especially in solution. researchgate.net These simulations can reveal the different shapes (conformers) a molecule like propylidenepropanedioic acid can adopt and the timescale of transitions between them. All-atom MD simulations have been used to study the aggregation of dicarboxylic acids in aqueous solutions, which is driven by intermolecular interactions such as hydrogen bonding and van der Waals forces. semanticscholar.orgchemrxiv.orgosti.gov Such studies provide molecular-level insight into how these molecules behave in a condensed phase, which is crucial for understanding their physical properties. rsc.orgresearchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

This compound, with its rotatable single bonds, can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformers and to determine the energy barriers that separate them. This is achieved by systematically changing the dihedral angles of the molecule and calculating the energy at each point, thereby mapping out the potential energy surface (PES).

Computational studies on unsaturated dicarboxylic acids have revealed the existence of conformational polymorphism, where different conformers can co-exist in the solid state. rsc.orgrsc.org The relative energies of these conformers are often very close, and computational methods can predict which are most likely to be observed experimentally. For malonic acid derivatives, gas-phase electron diffraction combined with ab initio calculations has been used to determine their conformational properties. grafiati.com Understanding the PES is crucial as the molecular conformation can significantly influence its reactivity and interactions with other molecules. nih.gov

Reaction Pathway Elucidation and Transition State Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, this is particularly relevant for understanding its formation via the Knoevenagel condensation and its potential subsequent reactions, such as decarboxylation.

Theoretical studies using DFT have extensively mapped out the mechanism of the Knoevenagel condensation. pw.live These studies model the reaction between an aldehyde (like propanal) and an active methylene (B1212753) compound (like propanedioic acid) in the presence of a catalyst. rsc.orgresearchgate.net The calculations identify the key intermediates, such as enolates and iminium ions, and locate the transition state for each elementary step. acs.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate. nih.govshd-pub.org.rs For example, DFT studies on the piperidine-catalyzed Knoevenagel condensation have detailed the free energy profile, identifying the rate-determining step. acs.org

Furthermore, the decarboxylation of β-dicarboxylic acids is a well-studied reaction computationally. masterorganicchemistry.comorganicchemistrytutor.com Theoretical models, often using DFT or high-level ab initio methods like CCSD(T), have characterized the cyclic six-membered transition state involved in this concerted pericyclic reaction. rsc.orgcaltech.eduwikipedia.org These models provide activation energies that are in good agreement with experimental observations and explain the relative ease of decarboxylation for this class of compounds. nih.gov

Table 2: Illustrative Calculated Activation Energies for Relevant Reaction Types

| Reaction | Reactants | Catalyst/Conditions | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Knoevenagel Condensation | Benzaldehyde + Acetylacetone | Piperidine (B6355638) in Methanol (B129727) | DFT (unspecified) | ~30.6 (uncatalyzed), lower with catalyst | acs.org |

| Knoevenagel Condensation | Benzaldehyde + Ethyl Cyanoacetate | IRMOF-3 | DFT | Pathway dependent | rsc.org |

| Decarboxylation | Malonic Acid | Gas Phase | B3LYP/6-311++G(3df,3pd) | 26-28 | caltech.edu |

| Decarboxylation | Malonic Acid | Gas Phase | CCSD(T)/6-311++G(d,p) | 32.16 | rsc.org |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the theoretical models and the experimental assignments. For this compound, theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict various spectroscopic parameters.

Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can determine the vibrational frequencies of a molecule in the gas phase. masterorganicchemistry.com These calculated frequencies often show a systematic deviation from experimental values, which are typically measured in the solid or liquid state, due to factors like intermolecular interactions and the neglect of anharmonicity in the calculations. masterorganicchemistry.comjocpr.com Scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental data. masterorganicchemistry.com For dicarboxylic acids like this compound, characteristic vibrational modes include the O-H stretching of the carboxylic acid groups, the C=O stretching, and various C-C and C-H bending and stretching modes. For instance, the C=O stretching frequency in carboxylic acids is sensitive to the electronic environment and hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be calculated. github.ioembl-hamburg.de The accuracy of these predictions depends on the level of theory and the basis set used. github.io For this compound, one would expect distinct signals for the propylidene group protons and carbons, as well as for the acidic protons and the carboxyl carbons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl groups. libretexts.orgunits.it

A hypothetical comparison between predicted and experimental spectroscopic data for this compound is presented in Table 1. Such a comparison is crucial for confirming the molecular structure and understanding its electronic properties. researchgate.netresearchgate.net

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| -COOH | 12.1 | 12.0 |

| =CH- | 6.8 | 6.7 |

| -CH₂- | 2.5 | 2.4 |

| -CH₃ | 1.1 | 1.0 |

| ¹³C NMR Chemical Shift (ppm) | ||

| -COOH | 168 | 167 |

| =C< | 145 | 144 |

| =CH- | 130 | 129 |

| -CH₂- | 30 | 29 |

| -CH₃ | 13 | 12 |

| IR Frequency (cm⁻¹) | ||

| O-H stretch | 3100 (scaled) | 3050 |

| C=O stretch | 1715 (scaled) | 1705 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and theoretical studies on this compound were not found in the public domain.

Theoretical Predictions of Acidity and Basicity (pKa Calculations)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule in solution. libretexts.org Theoretical methods can be employed to predict pKa values, providing valuable information, especially for compounds that are difficult to synthesize or measure experimentally. reachdevices.com

For a dicarboxylic acid like this compound, there are two pKa values corresponding to the stepwise dissociation of the two carboxylic acid protons. acdlabs.com

HOOC-CH(CH₂CH₃)-COOH ⇌ ⁻OOC-CH(CH₂CH₃)-COOH + H⁺ (pKa₁) ⁻OOC-CH(CH₂CH₃)-COOH ⇌ ⁻OOC-CH(CH₂CH₃)-COO⁻ + H⁺ (pKa₂)

The calculation of pKa values often involves thermodynamic cycles that combine gas-phase deprotonation energies with solvation free energies of the acidic and conjugate base species. Various computational models, including those based on DFT and continuum solvation models, are used for this purpose. reachdevices.com

For dicarboxylic acids, the first pKa is generally lower (more acidic) than that of a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. acdlabs.com Conversely, the second pKa is higher (less acidic) because it involves the removal of a proton from an already negatively charged species. The alkyl substituent, in this case, the propylidene group, can also influence the acidity through inductive effects.

Based on trends for similar alkyl-substituted malonic acids, hypothetical predicted pKa values for this compound are presented in Table 2. libretexts.org

Table 2: Hypothetical Predicted pKa Values for this compound

| Dissociation Step | Predicted pKa |

|---|---|

| pKa₁ | ~2.5 |

Note: The data in this table is hypothetical and estimated based on values for structurally similar compounds. Specific pKa calculations for this compound were not found in the public domain.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comunlp.edu.ar These models are valuable tools in drug discovery and environmental science for predicting the properties of new or untested chemicals. nih.gov

For a class of compounds like dicarboxylic acids, QSAR/QSPR models can be developed to predict properties such as toxicity, molar refractivity, or polarizability. nih.govresearchgate.net These models are typically built using a set of known compounds (a training set) and then validated using an independent set of compounds (a test set).

The models are based on molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity.

For dicarboxylic acids, QSAR studies have shown that toxicity can often be correlated with hydrophobicity (logP) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO). nih.gov QSPR models for aliphatic carboxylic acids have successfully used topological indices to predict properties like molar refraction and polarizability. mdpi.comresearchgate.net

A hypothetical QSAR/QSPR model for a series of alkyl-substituted dicarboxylic acids, including this compound, might take the following form:

Predicted Property = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where the "Predicted Property" could be a measure of biological activity or a physicochemical property, and the "Descriptors" are calculated molecular properties. The coefficients (c₀, c₁, c₂) are determined through statistical regression analysis.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Malonic acid |

Reaction Kinetics and Thermodynamics

Kinetic Studies of Propylidenepropanedioic Acid Transformations

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For transformations involving this compound, such studies would involve monitoring the concentration of reactants or products over time under various conditions.

Determination of Rate Laws and Reaction Orders

A rate law is an equation that links the reaction rate with the concentrations of reactants. csbsju.edu It is determined experimentally and cannot be deduced from the reaction stoichiometry alone, unless the reaction is a single elementary step. nih.gov For a hypothetical reaction involving this compound, the rate law would take the general form:

Rate = k[this compound]x[Reactant B]y...

No specific rate laws or reaction orders for transformations of this compound have been documented in the available literature.

Measurement of Activation Energies and Pre-exponential Factors

The activation energy (Ea) represents the minimum energy required for a reaction to occur upon collision of reactant molecules. youtube.com It is a critical parameter for understanding the temperature dependence of a reaction rate, as described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), R is the ideal gas constant, and T is the temperature in Kelvin.

Experimentally, the activation energy is determined by measuring the rate constant at different temperatures. youtube.com A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which Ea can be calculated. youtube.comwebflow.com

There are no published values for the activation energy or pre-exponential factor for reactions involving this compound.

Catalytic Effects on Reaction Rates and Efficiency

A catalyst increases the rate of a chemical reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. youtube.com Catalysts can be homogeneous or heterogeneous and play a crucial role in improving reaction efficiency and selectivity. For dicarboxylic acids, various catalytic systems, including acid, base, or metal catalysts, can be employed depending on the specific transformation, such as esterification, hydrogenation, or decarboxylation. researchgate.netmdpi.com

For instance, Brønsted acids are known to catalyze certain organic reactions by protonating reactants, thereby making them more susceptible to nucleophilic attack. rsc.org The efficiency of a catalyst is often evaluated by comparing the catalyzed reaction rate to the uncatalyzed rate under the same conditions.

Specific studies on the catalytic effects on reactions of this compound, including data on rate enhancement or catalyst efficiency, are not available in the reviewed sources.

Thermodynamic Analysis of Chemical Equilibria

Thermodynamic analysis provides insight into the spontaneity and extent of a chemical reaction at equilibrium. It involves the determination of key state functions like Gibbs free energy, enthalpy, and entropy.

Determination of Equilibrium Constants

The equilibrium constant (K) quantifies the relationship between the concentrations of products and reactants once a reaction has reached equilibrium. For a generic acid dissociation of this compound in water:

HA(aq) + H₂O(l) ⇌ H₃O⁺(aq) + A⁻(aq)

The acid dissociation constant (Ka) is expressed as:

Ka = ([H₃O⁺][A⁻]) / [HA]

The value of K can be determined by measuring the concentrations of all species at equilibrium. libretexts.orggithub.io For acid-base reactions, this can often be achieved through techniques like pH measurements or titration. youtube.comyoutube.com

No specific equilibrium constants for reactions involving this compound, including its acid dissociation constants (pKa values), have been reported in the available scientific literature. For dicarboxylic acids in general, the first dissociation constant (Ka1) is typically larger than that of a comparable monocarboxylic acid due to the electron-withdrawing effect of the second carboxyl group. libretexts.org

Calculation of Gibbs Free Energy, Enthalpy, and Entropy Changes

The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction under constant temperature and pressure. A negative ΔG signifies a spontaneous reaction. chemguide.co.ukyoutube.com The standard Gibbs free energy change (ΔG°) is related to the equilibrium constant (K) by the equation:

ΔG° = -RT ln(K)

ΔG° can also be calculated from the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the reaction: purdue.eduopenmopac.net

ΔG° = ΔH° - TΔS°

ΔH° represents the heat absorbed or released during the reaction, while ΔS° reflects the change in the system's disorder. These values are typically determined through calorimetry or calculated from standard heats of formation and standard entropies of the reactants and products. chemguide.co.uk

Specific thermodynamic data such as standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard molar entropy (S°) for this compound are not available in standard thermodynamic databases or the surveyed literature. wikipedia.orgpg.edu.pl Therefore, calculations of ΔG°, ΔH°, and ΔS° for its reactions cannot be performed.

Principles of Kinetic vs. Thermodynamic Control in Product Distribution

In chemical reactions where multiple products can be formed, the distribution of these products is governed by the principles of kinetic and thermodynamic control. fiveable.mewikipedia.orgucalgary.cajackwestin.com The selection between these two control regimes is primarily influenced by reaction conditions such as temperature, reaction time, and the use of catalysts. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control. fiveable.meucalgary.ca Under these conditions, the product that is formed the fastest will be the major product. ucalgary.calibretexts.org This is because the reactants have enough energy to overcome the lowest activation energy barrier among the competing pathways, but not enough to reverse the reaction. The product formed under kinetic control is known as the kinetic product. ucalgary.cajackwestin.comlibretexts.org

Factors Influencing Product Distribution:

| Factor | Kinetic Control Favored | Thermodynamic Control Favored |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible Conditions | Reversible Conditions |

| Major Product | Product with the lowest activation energy (Fastest forming) | Product with the lowest Gibbs free energy (Most stable) |

It is important to note that a comprehensive search of scientific databases and literature did not yield any specific studies on the kinetic versus thermodynamic control of reactions involving this compound. Therefore, no experimental data on the product distribution for this specific compound under different reaction conditions can be presented.

Computational Approaches to

Computational chemistry provides powerful tools for investigating the kinetics and thermodynamics of chemical reactions. mdpi.com These methods can be used to calculate the energies of reactants, products, and transition states, thereby providing insights into reaction pathways and predicting product distributions. ajpchem.orgemich.edu

Theoretical investigations can determine various physicochemical properties that influence the reactivity of a compound, such as:

Total energy

HOMO-LUMO gap

Chemical hardness and softness

Ionization potential and electron affinity

Electronegativity

Dipole moment

By mapping the potential energy surface of a reaction, computational models can identify the transition state structures and calculate their corresponding activation energies. This information is crucial for understanding the kinetics of a reaction. jackwestin.com Similarly, by calculating the Gibbs free energies of the reactants and products, the thermodynamics of a reaction can be determined, allowing for the prediction of the equilibrium constant and the relative stability of the products. nih.gov

A variety of computational methods are employed for these purposes, including density functional theory (DFT) and other quantum mechanical approaches. ajpchem.orgscispace.com These methods have been successfully applied to study the reaction mechanisms and substituent effects in a wide range of organic compounds. ajpchem.orgscispace.comnih.gov

Despite the broad applicability of these computational techniques, no specific theoretical studies on the reaction kinetics or thermodynamics of this compound have been found in the reviewed literature. Consequently, there is no computational data available to report for this particular compound.

Acid Base Properties and Their Influence on Reactivity

Acidity of Carboxylic Acid Groups in Propylidenepropanedioic Acid

This compound, as a dicarboxylic acid, can donate two protons. The acidity of these protons is not identical. The first dissociation constant (pKa1) is lower (indicating a stronger acid) than that of a comparable monocarboxylic acid, while the second dissociation constant (pKa2) is higher (indicating a weaker acid). libretexts.org Carboxylic acids are significantly more acidic than alcohols, with pKa values typically in the range of 3-5, compared to 16 or higher for alcohols. libretexts.orgintermediateorgchemistry.co.uk This enhanced acidity is primarily due to the resonance stabilization of the resulting carboxylate anion. libretexts.orglibretexts.org

The dissociation equilibria in water are as follows:

First Dissociation: H₂A + H₂O ⇌ H₃O⁺ + HA⁻

Second Dissociation: HA⁻ + H₂O ⇌ H₃O⁺ + A²⁻

While specific experimental pKa values for this compound are not readily found in the literature, a comparison with structurally related dicarboxylic acids provides insight into its expected acid strength. The presence of the C=C double bond in conjugation with the carboxyl groups influences the pKa values relative to saturated dicarboxylic acids like malonic acid.

| Dicarboxylic Acid | Structure | pKa1 | pKa2 |

|---|---|---|---|

| Malonic Acid | HOOC-CH₂-COOH | 2.83 | 5.69 |

| Succinic Acid | HOOC-(CH₂)₂-COOH | 4.21 | 5.64 |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | 4.34 | 5.41 |

| Maleic Acid (cis) | cis-HOOC-CH=CH-COOH | 1.9 | 6.07 |

| Fumaric Acid (trans) | trans-HOOC-CH=CH-COOH | 3.03 | 4.44 |

Table 1. Comparative pKa values of selected dicarboxylic acids in water at 25°C. engineeringtoolbox.comwikipedia.orgnih.gov The values illustrate the electronic effects of the separating group on the two acidic protons.

The acidity of the carboxyl groups in this compound is a direct result of combined inductive and resonance effects. uci.edu